H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O
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Overview
Description
The compound H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O is a peptide sequence consisting of the amino acids arginine, valine, tyrosine, isoleucine, histidine, proline, and phenylalanine. This compound is often studied for its biological activities and potential therapeutic applications. It is commonly referred to as a derivative of angiotensin, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive amine groups for subsequent coupling.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process using automated peptide synthesizers. These machines can handle large quantities of reagents and resins, allowing for the efficient production of peptides in bulk. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O: can undergo various chemical reactions, including:
Oxidation: The histidine and tyrosine residues can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various chemical reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O: has numerous applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in regulating blood pressure and treating cardiovascular diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O involves its interaction with specific receptors in the body, such as angiotensin receptors. Upon binding to these receptors, the peptide can activate various signaling pathways, leading to physiological effects such as vasoconstriction, increased blood pressure, and aldosterone secretion. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C .
Comparison with Similar Compounds
H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O: can be compared with other angiotensin-related peptides, such as:
Angiotensin I: Precursor to angiotensin II, involved in the renin-angiotensin system.
Angiotensin II: Potent vasoconstrictor, plays a key role in blood pressure regulation.
Angiotensin III: Active metabolite of angiotensin II, also involved in blood pressure regulation.
The uniqueness of This compound lies in its specific sequence and modifications, which can confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C50H82N12O17 |
---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;tetrahydrate |
InChI |
InChI=1S/C46H66N12O9.2C2H4O2.4H2O/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;2*1-2(3)4;;;;/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);2*1H3,(H,3,4);4*1H2/t27-,32-,33-,34-,35-,36-,37-,38-;;;;;;/m0....../s1 |
InChI Key |
QEVQRPPXJMOGIK-HSHOXFALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O.O.O.O.O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O.O.O.O.O |
Origin of Product |
United States |
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